4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
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Overview
Description
4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazines. Triazines are six-membered aromatic rings containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 4-position, a nitrophenyl group at the 6-position, and a thiol group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the triazine ring.
Reaction Conditions:
Reagents: 4-nitrobenzaldehyde, thiourea, sodium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions (approximately 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product. The reaction mixture is typically subjected to filtration and recrystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of 4-Amino-6-(4-aminophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, such as tyrosine kinases, which play a role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells. Additionally, the presence of the nitrophenyl and thiol groups allows the compound to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol
- 4-Amino-6-(4-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
- 4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Uniqueness
4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs with different substituents.
Properties
IUPAC Name |
4-amino-2-(4-nitrophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2S/c10-8-11-7(12-9(17)13-8)5-1-3-6(4-2-5)14(15)16/h1-4,7H,(H4,10,11,12,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLHZOATDZVHQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2NC(=S)NC(=N2)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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